5-Bromo-2-iodo-3-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-3-nitrotoluene: is an organic compound with the molecular formula C7H5BrINO2 and a molecular weight of 341.93 g/mol . This compound is characterized by the presence of bromine, iodine, methyl, and nitro functional groups attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Chemistry: 5-Bromo-2-iodo-3-nitrotoluene is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-nitrotoluene typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-methyl-3-nitrobenzene followed by bromination and iodination. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and iodine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration, bromination, and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodo-3-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange.
Electrophilic Substitution: Chlorine gas in the presence of a catalyst for chlorination.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed:
Substitution Products: Various halogenated derivatives.
Reduction Products: 5-Bromo-2-iodo-1-methyl-3-amino-benzene.
Oxidation Products: 5-Bromo-2-iodo-1-carboxy-3-nitro-benzene.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-3-nitrotoluene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
5-Bromo-2-iodo-1-methyl-benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Bromo-2-iodo-1-nitro-benzene: Lacks the methyl group, affecting its physical properties and reactivity.
5-Bromo-2-iodo-1-methyl-3-amino-benzene: A reduction product of 5-Bromo-2-iodo-3-nitrotoluene, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, as well as the nitro and methyl groups. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
5-bromo-2-iodo-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGNEGICJCQNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.